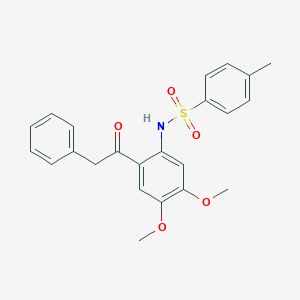

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide

Description

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a 4-methyl-benzenesulfonamide core linked to a substituted phenyl ring. The phenyl group is functionalized with 4,5-dimethoxy substituents and a 2-phenylacetyl moiety.

Properties

Molecular Formula |

C23H23NO5S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H23NO5S/c1-16-9-11-18(12-10-16)30(26,27)24-20-15-23(29-3)22(28-2)14-19(20)21(25)13-17-7-5-4-6-8-17/h4-12,14-15,24H,13H2,1-3H3 |

InChI Key |

ZKXWXWJOMGXWCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CC3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phenylacetyl Intermediate: The phenylacetyl group is introduced through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, typically using methyl iodide and a strong base such as sodium hydride.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenylacetyl group can be reduced to form a phenylethyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenylethyl derivatives.

Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide exhibit promising anticancer properties. Specifically, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that certain sulfonamide derivatives inhibited the growth of breast cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages .

Pharmacology

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, modifications at the phenyl rings can lead to increased binding affinity to target proteins involved in disease processes .

Material Science

Polymer Chemistry

this compound has potential applications in polymer chemistry. Its sulfonamide group can act as a functional monomer in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Case Studies

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The phenylacetyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are a diverse class of compounds with varied therapeutic applications. Below is a detailed comparison of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide with structurally or functionally related compounds:

Structural and Functional Analogues

Key Findings

Substituent Impact on Activity :

- The indazolyl sulfonamides (Compounds 4 and 9) demonstrate potent antiproliferative activity, likely due to the indazole scaffold’s role in kinase inhibition or apoptosis induction . In contrast, the phenylacetyl and dimethoxy groups in the target compound may influence solubility or target binding differently, though its biological activity remains uncharacterized.

- The HMC compounds feature a cyclohexyl group, enhancing metabolic stability compared to aromatic substituents, making them suitable for chronic inflammatory conditions .

Therapeutic Scope: Anticancer sulfonamides (e.g., Compounds 4 and 9) target proliferative pathways, while HMC compounds address immune dysregulation and bone loss .

Synthetic Accessibility :

- Compound 199a’s synthesis involves AgOTf-mediated cyclization, a method applicable to structurally complex sulfonamides . The target compound’s synthesis may require regioselective functionalization of the phenyl ring, a challenge given the steric hindrance of the phenylacetyl group.

The phenylacetyl moiety may enhance lipophilicity, favoring membrane penetration .

Biological Activity

N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C23H23NO5S

- Molecular Weight : 425.5 g/mol

- CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Sulfonamide Linkage : The sulfonamide group is introduced through the reaction of a sulfonyl chloride with an amine.

- Acetylation : The phenylacetyl moiety is incorporated via an acetylation reaction.

- Dimethoxy Substitution : The dimethoxy groups are added to the aromatic ring through electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. These compounds have shown varying degrees of activity against different bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | 32 µg/mL |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticonvulsant Activity

Another area of research has focused on the anticonvulsant properties of similar sulfonamide compounds. In animal models, derivatives have been shown to possess anticonvulsant effects comparable to standard treatments like phenobarbital.

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| This compound | Maximal Electroshock Seizure (MES) | 18 mg/kg |

This data suggests that the compound may modulate neurotransmitter systems involved in seizure activity, making it a candidate for further development in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Dimethoxy Groups : These groups enhance lipophilicity and may improve membrane permeability.

- Sulfonamide Moiety : Known for its antibacterial properties, this functional group is crucial for the compound's biological effects.

- Phenylacetyl Group : This moiety may contribute to the modulation of biological targets related to inflammation and pain.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that sulfonamide derivatives significantly reduced infection rates compared to standard antibiotics .

- Anticonvulsant Efficacy in Animal Models : Research demonstrated that compounds similar to this compound effectively reduced seizure frequency in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.